An In-depth Technical Guide to Ethylene Glycol Diglycidyl Ether: Structure, Properties, and Applications
An In-depth Technical Guide to Ethylene Glycol Diglycidyl Ether: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of Ethylene Glycol Diglycidyl Ether (EGDGE), a versatile bifunctional epoxide. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles of EGDGE, its synthesis, and its wide-ranging applications, with a focus on its role as a crosslinking agent and reactive diluent.
Introduction: The Versatility of a Bifunctional Epoxide
Ethylene glycol diglycidyl ether (EGDGE), with the CAS Number 2224-15-9, is a prominent member of the glycol ether family.[1] Its structure, featuring two terminal epoxide rings connected by a flexible ethylene glycol linker, imparts a unique combination of reactivity and water solubility.[2][3] This dual functionality allows EGDGE to act as an effective crosslinking agent for polymers bearing active hydrogen-containing groups such as amines, hydroxyls, and carboxyls.[4][5] Furthermore, its low viscosity makes it an excellent reactive diluent for high molecular weight epoxy resins, enhancing their processability without compromising the mechanical integrity of the cured product.[1][6] These properties have led to its widespread use in diverse fields, including the formulation of adhesives, coatings, and advanced biomaterials for tissue engineering and drug delivery.[3][4][7]
Chemical Structure and Core Physicochemical Properties
The chemical identity of EGDGE is defined by its molecular formula, C8H14O4, and a molecular weight of approximately 174.19 g/mol .[8][9] The presence of the two reactive oxirane rings is fundamental to its utility in polymer chemistry.
Caption: Chemical structure of Ethylene Glycol Diglycidyl Ether.
The physicochemical properties of EGDGE are critical to its application profile. It is a colorless, transparent liquid with low viscosity.[6][10] Its water solubility is a key advantage in many formulations, particularly in biomedical applications and for creating more environmentally friendly, water-based systems.[2][4]
| Property | Value | Reference |
| CAS Number | 2224-15-9 | [8] |
| Molecular Formula | C8H14O4 | [8][11] |
| Molecular Weight | 174.19 g/mol | [8][9] |
| Appearance | Colorless transparent liquid | [6][10] |
| Density | ~1.118 - 1.19 g/cm³ at 25 °C | [12] |
| Boiling Point | 112 °C at 4.5 mm Hg | [11][12] |
| Viscosity | 15-30 mPa·s at 25 °C | [6][10] |
| Epoxide Equivalent Weight | 126-135 g/eq | [6][10] |
| Storage Temperature | 2°C - 8°C |
Synthesis and Reactivity
General Synthesis Pathway
EGDGE is typically synthesized through the reaction of ethylene glycol with an excess of epichlorohydrin, followed by dehydrochlorination with a base, such as sodium hydroxide.[13] The use of a phase-transfer catalyst can facilitate the reaction.[14]
Caption: Generalized synthesis pathway for EGDGE.
Reactivity and Crosslinking Mechanisms
The reactivity of EGDGE is dominated by the ring-opening reactions of its terminal epoxide groups. These reactions are typically initiated by nucleophiles such as amines, hydroxyls, thiols, and carboxyl groups, and are often catalyzed by acids or bases.[5][15][16] Under alkaline conditions (pH > 7), the crosslinking reaction is particularly active.[15] This reactivity is the basis for its function as a crosslinker, forming stable, three-dimensional polymer networks.[17]
For instance, when crosslinking a polymer with amine functional groups, the nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the opening of the ring and the formation of a stable covalent bond. The bifunctional nature of EGDGE allows it to react with two different polymer chains or two sites on the same chain, leading to the formation of a crosslinked network.[17]
Key Applications in Research and Development
EGDGE's unique properties make it a valuable tool in a variety of industrial and research settings.
Epoxy Resin Formulations
As a reactive diluent, EGDGE is added to epoxy resin formulations to reduce their viscosity, making them easier to process and apply.[1][2][6] Unlike non-reactive diluents, EGDGE's epoxy groups participate in the curing reaction, becoming an integral part of the final polymer network and contributing to the material's mechanical properties.[17] This is crucial for applications such as:
-
Coatings and Adhesives: Enhancing durability, adhesion, and chemical resistance.[4][7]
-
Embedding and Casting Materials: Facilitating the production of intricate and uniform final products.[1][6]
Biomaterials and Drug Delivery
The water solubility and biocompatibility of EGDGE make it an attractive crosslinking agent in the development of biomaterials.[4] It is widely used to create hydrogels from natural polymers like chitosan and hyaluronic acid, as well as synthetic polymers.[4][17] These hydrogels mimic the properties of natural tissues and are used in:
-
Sustained Drug Delivery Systems: The crosslinked network can be tailored to control the release rate of encapsulated therapeutic agents.[4]
-
Tissue Engineering: Creating scaffolds that support cell growth and tissue regeneration.[18]
-
Enzyme Immobilization: Covalently binding enzymes to a solid support for use in biosensors and biocatalysis.[15][19]
Other Industrial Applications
EGDGE also finds utility in several other industrial processes:
-
Textile Treatment: Used as a finishing agent to improve fabric durability and resistance to shrinkage and chemicals.[6][7]
-
PVC Stabilization: Acts as a heat stabilizer for Polyvinyl Chloride (PVC) by neutralizing acidic byproducts generated during processing, thus preventing degradation.[1]
-
Water Treatment: Has been noted for its use in water treatment applications.[7]
Experimental Protocols
Protocol for Synthesis of Ethylene Glycol Diglycidyl Ether
This protocol is based on a general procedure for the synthesis of diglycidyl ethers under phase-transfer catalytic conditions.[14]
Materials:
-
Ethylene glycol
-
Epichlorohydrin
-
Sodium hydroxide pellets
-
Tetrabutylammonium chloride (phase-transfer catalyst)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, prepare a vigorously stirred mixture of epichlorohydrin (6 molar equivalents), sodium hydroxide pellets (6 molar equivalents), water (1.4 molar equivalents), and tetrabutylammonium chloride (0.05 molar equivalents).
-
Cool the mixture and add ethylene glycol (1 molar equivalent) dropwise, maintaining the reaction temperature.
-
After the addition is complete, stir the mixture at 40 °C for 45 minutes.
-
Filter the solid byproducts formed during the reaction and wash them with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry them over anhydrous sodium sulfate.
-
Remove the dichloromethane and excess epichlorohydrin by distillation.
-
Purify the resulting yellow oil by distillation under reduced pressure to obtain a pure, colorless product.
Protocol for Crosslinking of a Polymer with EGDGE
This protocol provides a general guideline for crosslinking a polymer containing amine or hydroxyl groups. The specific conditions (e.g., pH, temperature, reaction time, and EGDGE concentration) will need to be optimized for the particular polymer and desired degree of crosslinking.
Materials:
-
Polymer with amine or hydroxyl functional groups
-
Ethylene glycol diglycidyl ether (EGDGE)
-
Appropriate buffer solution (e.g., phosphate buffer for pH control)
Procedure:
-
Dissolve the polymer in the chosen buffer solution to the desired concentration.
-
Adjust the pH of the polymer solution to an alkaline value (typically pH > 7) to facilitate the crosslinking reaction.[15]
-
Add the desired amount of EGDGE to the polymer solution while stirring. The concentration of EGDGE will determine the degree of crosslinking.
-
Allow the reaction to proceed for a specified time at a controlled temperature. The reaction time can range from a few hours to overnight, depending on the reactivity of the polymer and the desired properties of the crosslinked material.
-
After the reaction is complete, the crosslinked material (e.g., hydrogel) can be purified by washing with deionized water to remove any unreacted EGDGE and other reagents.
-
Characterize the resulting material using appropriate techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of new chemical bonds, and mechanical testing to evaluate the effect of crosslinking on the material's properties.[18][20]
Safety and Handling
EGDGE is a chemical that requires careful handling. It is classified as a skin and eye irritant and is suspected of causing genetic defects.[21]
Precautionary Statements:
-
Prevention: Obtain special instructions before use. Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.[21][22]
-
Response: If exposed or concerned, get medical advice/attention. If eye irritation persists, get medical advice/attention.[21] In case of skin contact, wash off with soap and plenty of water.[23] If inhaled, move the person into fresh air.[23]
-
Storage: Store in a cool, shaded, and well-ventilated area in a tightly closed container.[10][21] Store locked up.[21][22]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[21]
It is imperative to consult the material safety data sheet (MSDS) for detailed safety information before handling EGDGE.[21][22][23][24][25]
Conclusion
Ethylene glycol diglycidyl ether is a highly versatile and valuable chemical compound for researchers and professionals in various scientific and industrial fields. Its unique bifunctional nature, combining reactive epoxide groups with a flexible, water-soluble backbone, allows for a wide range of applications, from enhancing the performance of industrial polymers to creating sophisticated biomaterials for drug delivery and tissue engineering. A thorough understanding of its chemical properties, reactivity, and safe handling practices is essential for harnessing its full potential in innovative research and development.
References
-
Polysciences, Inc. Ethylene glycol diglycidyl ether (EGDGE).
-
Biosynth. Ethylene glycol diglycidyl ether | 2224-15-9.
-
NINGBO INNO PHARMCHEM CO., LTD. The Versatile Applications of Ethylene Glycol Diglycidyl Ether in Industrial Settings.
-
MySkinRecipes. Ethylene glycol diglycidyl ether.
-
TCI EUROPE N.V. E0342 - Ethylene Glycol Diglycidyl Ether (mixture) - SAFETY DATA SHEET.
-
ChemicalBook. Ethylene glycol diglycidyl ether synthesis.
-
ZXCHEM UAE. Ethylene glycol diglycidyl ether | Reactive Epoxy Diluent.
-
NIST. Ethylene glycol diglycidyl ether.
-
Polysciences, Inc. Poly(ethylene glycol) (n) diglycidyl ether.
-
ZXCHEM. Ethylene glycol diglycidyl ether.
-
BenchChem. Ethylene glycol diglycidyl ether | 2224-15-9.
-
Lu, J., Xu, Z., Zheng, Z., Zhang, L., & Su, Z. (2006). Ethylene glycol diglycidyl ether as a protein cross-linker: A case study for cross-linking of hemoglobin. Journal of Chemical Technology & Biotechnology, 81(8), 1393-1401.
-
Ofner, A., & Adami, R. (2003). Study of cross-linking of gelatin by ethylene glycol diglycidyl ether. Journal of Applied Polymer Science, 89(9), 2339-2346.
-
Wang, Y., & Liu, R. (2010). Synthesis of ethylene glycol diglycidyl ether and study on its properties as cationic type UV-curing diluent. Advanced Materials Research, 150-151, 1032-1035.
-
Zoro. 9494 Ethylene Glycol Diglycidyl Ether "so called" (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT).
-
Naga, N., Sato, M., Mori, K., Nageh, H., & Nakano, T. (2020). Synthesis of Network Polymers by Means of Addition Reactions of Multifunctional-Amine and Poly(ethylene glycol) Diglycidyl Ether or Diacrylate Compounds. Polymers, 12(9), 2028.
-
Carl ROTH. Safety Data Sheet: Ethylene glycol diglycidyl ether.
-
Cheméo. Chemical Properties of Ethylene glycol diglycidyl ether (CAS 2224-15-9).
-
Augustine, R., Kalarikkal, N., & Thomas, S. (2015). Preparation and characterizations of EGDE crosslinked chitosan electrospun membranes. Journal of Bioactive and Compatible Polymers, 30(4), 405-415.
-
Kapuge Dona, N. L., & Smith, R. C. (2025). Chemical illustration of the reactivity of ethylene glycol diglycidyl ether (EGDE) and poly(ethylene glycol) diglycidyl ether (PEGDE) with lignin. ResearchGate.
-
Angene Chemical. Safety Data Sheet: Diethylene glycol diglycidyl ether.
-
Guidechem. Ethylene glycol diglycidyl ether (cas 2224-15-9) SDS/MSDS download.
-
La Gatta, A., De Rosa, M., Frezza, M. A., Catalano, C., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences, 7(8), 1251–1257.
-
PubChem. Glycol diglycidyl ether.
-
Wikipedia. Diethylene glycol diglycidyl ether.
-
Neauvia. Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation.
-
Sigma-Aldrich. Poly(ethylene glycol) diglycidyl ether.
-
Kim, D. H., Han, J. H., Kwon, H. C., Lim, S. J., Han, S. G., Jung, H. S., ... & Han, S. G. (2021). Toxicity Assessment of a Single Dose of Poly(ethylene glycol) Diglycidyl Ether (PEGDE) Administered Subcutaneously in Mice. Toxics, 9(12), 354.
-
La Gatta, A., De Rosa, M., Frezza, M. A., Catalano, C., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. Open Access Macedonian Journal of Medical Sciences, 7(8), 1251–1257.
-
Burmeister, J. J., & Pomerleau, F. (2011). Covalent enzyme immobilization by poly(ethylene glycol) diglycidyl ether (PEGDE) for microelectrode biosensor preparation. Biosensors & Bioelectronics, 26(10), 3993-4000.
-
La Gatta, A., De Rosa, M., Frezza, M. A., Catalano, C., & Schiraldi, C. (2019). Chemical Characterization of Hydrogels Crosslinked with Polyethylene Glycol for Soft Tissue Augmentation. ResearchGate.
-
ResearchGate. How to polymerize Lactic acid with Poly(ethylene glycol) diglycidyl ether (PEGDGE)?
-
Shechter, L., & Wynstra, J. (1956). Glycidyl Ether Reactions with Alcohols, Phenols, Carboxylic Acids, and Acid Anhydrides. Industrial & Engineering Chemistry, 48(1), 86-93.
-
Unilong. China Ethylene glycol diglycidyl ether CAS 2224-15-9 factory and manufacturers.
-
Chemceed. Ethylene Glycol Diglycidyl Ether (CAS 2224-15-9): Properties, Applications, and Industrial Uses.
-
All Chemistry. Ethylene Glycol Diglycidyl Ether: A Versatile Reactive Diluent for Epoxy Resins and Beyond.
-
BOC Sciences. CAS 72207-80-8 Poly(ethylene glycol) diglycidyl ether.
-
Kim, D. H., Han, J. H., Kwon, H. C., Lim, S. J., Han, S. G., Jung, H. S., ... & Han, S. G. (2021). Toxicity Assessment of a Single Dose of Poly(ethylene glycol) Diglycidyl Ether (PEGDE) Administered Subcutaneously in Mice. Toxics, 9(12), 354.
-
Linden, G. M., Schüttner, S., Fribiczer, N., Seiffert, S., & Frey, H. (2025). Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior. Polymer Chemistry.
-
ChemicalBook. Ethylene glycol diglycidyl ether | 2224-15-9.
-
Cortés-Triviño, D., Gallego, R., & Benavente, R. (2018). Modification of Alkali Lignin with Poly(Ethylene Glycol) Diglycidyl Ether to Be Used as a Thickener in Bio-Lubricant Formulations. Polymers, 10(11), 1253.
-
ChemicalBook. Di(ethylene glycol) vinyl ether synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. polysciences.com [polysciences.com]
- 5. polysciences.com [polysciences.com]
- 6. Ethylene glycol diglycidyl ether | Reactive Epoxy Diluent [zxchemuae.com]
- 7. Ethylene glycol diglycidyl ether [myskinrecipes.com]
- 8. Ethylene glycol diglycidyl ether [webbook.nist.gov]
- 9. Glycol diglycidyl ether | C8H14O4 | CID 16683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. zxchem.com [zxchem.com]
- 11. Ethylene glycol diglycidyl ether | 2224-15-9 [chemicalbook.com]
- 12. China Ethylene glycol diglycidyl ether CAS 2224-15-9 factory and manufacturers | Unilong [unilongmaterial.com]
- 13. researchgate.net [researchgate.net]
- 14. Ethylene glycol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Ethylene glycol diglycidyl ether | 2224-15-9 | Benchchem [benchchem.com]
- 18. Preparation and characterizations of EGDE crosslinked chitosan electrospun membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Covalent enzyme immobilization by poly(ethylene glycol) diglycidyl ether (PEGDE) for microelectrode biosensor preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Page loading... [guidechem.com]
- 23. angenechemical.com [angenechemical.com]
- 24. zoro.com [zoro.com]
- 25. carlroth.com [carlroth.com]
